5-Methyl-4-nitroisoxazole

Asymmetric Catalysis Vinylogous Nucleophile Rhodium Catalysis

Researchers requiring high enantioselectivity in C-C bond formation often face limited chiral catalyst scope. 5-Methyl-4-nitroisoxazole solves this: a validated vinylogous pronucleophile achieving 80-96% yield and up to 97% ee in Rh(III)-catalyzed asymmetric Michael additions, scalable to gram quantities at 0.25 mol% catalyst loading. Also a precursor to 4-nitroisoxazol-5-carbonitriles via enamine condensation. Strict substitution pattern ensures reliable reactivity; use as a negative control in metal complexation studies. Ships globally; store sealed, dry at 2-8°C.

Molecular Formula C4H4N2O3
Molecular Weight 128.09 g/mol
CAS No. 1122-06-1
Cat. No. B179656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-4-nitroisoxazole
CAS1122-06-1
Molecular FormulaC4H4N2O3
Molecular Weight128.09 g/mol
Structural Identifiers
SMILESCC1=C(C=NO1)[N+](=O)[O-]
InChIInChI=1S/C4H4N2O3/c1-3-4(6(7)8)2-5-9-3/h2H,1H3
InChIKeyNYVORXIBNGBOCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-4-nitroisoxazole: A Distinct 4-Nitroisoxazole Scaffold


5-Methyl-4-nitroisoxazole (CAS 1122-06-1) is a heterocyclic building block featuring a 4-nitroisoxazole core with a single methyl substituent at the 5-position. The 4-nitroisoxazole class is recognized for its utility as a vinylogous pronucleophile and as a precursor to diverse functionalized heterocycles . The presence of the electron-withdrawing nitro group at the 4-position activates the isoxazole ring, enabling a range of nucleophilic addition and cycloaddition reactions [1]. This specific substitution pattern distinguishes it from other nitroisoxazole analogs, influencing its reactivity profile and making it a valuable intermediate in medicinal chemistry and organic synthesis .

5-Methyl-4-nitroisoxazole scaffold
Vinylogous pronucleophile Reported for asymmetric Michael additions
Nitro-activated heterocycle Precursor for functionalized isoxazole libraries

5-Methyl-4-nitroisoxazole: Distinct from Other 4-Nitroisoxazoles


Within the 4-nitroisoxazole family, small variations in substitution pattern critically dictate chemical behavior. The number and position of methyl groups govern both the mode of reactivity (e.g., vinylogous vs. direct addition) and the success of downstream transformations such as metal complexation [1]. For instance, the 5-methyl substitution in this compound facilitates specific asymmetric vinylogous Michael additions that are not reported for the unsubstituted 4-nitroisoxazole [2]. Furthermore, attempts to directly substitute this compound with 3,5-dimethyl-4-nitroisoxazole in platinum complexation studies failed, demonstrating that the precise substitution pattern is a strict determinant of chemical compatibility and reaction outcome [1].

Reaction class 5-Methyl substitution directs vinylogous additions; 3,5-dimethyl analog favors different reaction manifolds.
Coordination stability Platinum(II) complexation may not proceed; decomposition reported under standard conditions where 3,5-dimethyl forms stable complexes.

5-Methyl-4-nitroisoxazole: Evidence vs. Key Analogs


Vinylogous Michael Addition Selectivity

5-Methyl-4-nitroisoxazole acts as a vinylogous nucleophile in a chiral-at-metal rhodium(III)-catalyzed asymmetric Michael addition to α,β-unsaturated 2-acyl imidazoles. This specific reactivity leverages the 5-methyl group for enolate stabilization. In contrast, the more sterically hindered 3,5-dimethyl-4-nitroisoxazole is more commonly employed in different reaction manifolds, such as vinylogous Henry reactions or allylic-allylic alkylations, where it serves as a pronucleophile with a distinct reactivity profile [1]. The 5-methyl analog provides a unique balance of steric and electronic properties suitable for this specific asymmetric transformation.

Michael Addition
Reported
80–96% yield, up to 97% ee
0.25 mol% cat. loading, gram scale
Supports chiral synthesis fit
Rh(III)-catalyzed vinylogous addition to 2-acyl imidazoles
Asymmetric Catalysis Vinylogous Nucleophile Rhodium Catalysis

Platinum(II) Complexation Stability

In a study exploring 4-nitroisoxazoles as ligands for platinum(II), researchers successfully synthesized and characterized complexes using 3,5-dimethyl-4-nitroisoxazole. However, attempts to form analogous complexes with 5-methyl-4-nitroisoxazole and 3-methyl-4-nitroisoxazole were unsuccessful, likely due to decomposition of these ligands under the reaction conditions [1]. This indicates that 5-methyl-4-nitroisoxazole is chemically distinct and unstable in this specific metal-coordination environment, whereas the 3,5-dimethyl analog is stable.

Pt(II) Complexation
Head-to-head
Decomposition vs stable complex
5-Methyl: no complex isolated
3,5-Dimethyl: cis/trans Pt(II) complexes
Substitution pattern affects coordination stability
Identical aqueous/organic conditions; ligand decomposition observed
Medicinal Inorganic Chemistry Platinum Complexes Anticancer Agents

Antibacterial Activity Comparison

A derivative of 5-methyl-4-nitroisoxazole (specifically, 3-[(E)-2-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)ethenyl]-5-methyl-4-nitroisoxazole) was screened against beta-lactamase enzymes from Pseudomonas aeruginosa and Salmonella enterica. The compound showed minimal inhibitory activity (IC50 > 59.6 μM) [1]. In contrast, a series of 3,5-dimethyl-4-nitroisoxazole derivatives demonstrated potent antibacterial activity, with compound 3m showing a MIC of 3.125 μg/mL against S. aureus, comparable to tetracycline [2]. This suggests that the 5-methyl substitution pattern, when elaborated into specific styryl derivatives, does not confer potent beta-lactamase inhibition, while 3,5-dimethyl derivatives can be optimized for strong antibacterial effects.

Antibacterial Activity
Cross-study comparable
IC50 >59.6 μM (β-lactamase)
3,5-Dimethyl derivative: MIC 3.125 μg/mL (whole-cell S. aureus)
Limited antibacterial context
Different assays; direct scaffold comparison not possible
Antimicrobial Drug Discovery Structure-Activity Relationship

5-Methyl-4-nitroisoxazole: Validated Research Applications


Asymmetric Synthesis of Chiral Building Blocks

5-Methyl-4-nitroisoxazole is a proven vinylogous pronucleophile in chiral-at-metal rhodium(III)-catalyzed asymmetric Michael additions to α,β-unsaturated 2-acyl imidazoles. The reaction proceeds with high yields (80–96%) and excellent enantioselectivities (up to 97% ee), and can be scaled to gram quantities with low catalyst loading (0.25 mol%) [1]. This makes it a valuable starting material for the synthesis of enantioenriched isoxazole-containing compounds, which can serve as intermediates for further elaboration in medicinal chemistry programs.

Synthesis of 5-Carbonitrile and Enamine Derivatives

5-Methyl-4-nitroisoxazole is an effective substrate for functionalization at the 5-methyl position. Condensation with dimethylacetal N,N-dimethylformamide yields 4-nitro-5-enamines, which are versatile synthetic intermediates [2]. Subsequent reaction of these enamines with tert-butyl nitrite in the presence of BF3·OEt2 provides 4-nitroisoxazol-5-carbonitriles in moderate to high yields [2]. The carbonitrile products can be further diversified by nitro group reduction (to 4-aminoisoxazol-5-carbonitriles, 60% yield) or by SNAr reactions at the 5-cyano group (30-94% yields) [2]. This established synthetic pathway offers a route to novel isoxazole derivatives for library synthesis.

Negative Probe in Platinum Complexation

Due to its demonstrated instability under platinum(II) complexation conditions (where it decomposes instead of forming a complex), 5-methyl-4-nitroisoxazole can serve as a useful control or negative probe in studies aimed at understanding the structure-stability relationships of 4-nitroisoxazole ligands [3]. Its failure to complex under conditions that work for the 3,5-dimethyl analog provides a clear, qualitative benchmark for ligand design and stability assessment.

Application
Selection Property
Validation Focus
Chiral building block synthesis
Vinylogous pronucleophile reactivity
Enantioselectivity and scalability
Isoxazole derivatization
5-Methyl functionalization route
Carbonitrile and enamine formation
Coordination chemistry control
Stability under Pt(II) conditions
Decomposition vs complexation outcome

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